molecular formula C17H15NO3 B6355193 (2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 883854-14-6

(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B6355193
CAS RN: 883854-14-6
M. Wt: 281.30 g/mol
InChI Key: DLQVGNJGKVJNDC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as (E)-1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, is a colorless, crystalline organic compound with a molecular formula of C13H13NO3. It is a highly reactive and versatile compound that has been widely studied in organic chemistry and medicinal chemistry. This compound has a wide range of applications in both scientific research and industrial applications, such as the synthesis of pharmaceuticals, agrochemicals, and flavors.

Scientific Research Applications

(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been widely studied in scientific research due to its unique properties and versatility. It has been used in a variety of studies ranging from the synthesis of pharmaceuticals to the investigation of the mechanism of action of drugs. It has also been used in the synthesis of agrochemicals, flavors, and fragrances. In addition, this compound has been used in the study of the structure and activity of enzymes, as well as in the study of the metabolism of drugs.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are important signaling molecules that play a role in a variety of physiological processes, including inflammation, pain, and fever. Inhibition of COX by this compound results in the inhibition of prostaglandin synthesis and thus the inhibition of inflammatory processes.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been shown to have anti-cancer, anti-tumor, and anti-oxidant properties. Furthermore, this compound has been shown to have a protective effect against liver damage.

Advantages and Limitations for Lab Experiments

(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its high reactivity and versatility, which makes it suitable for a wide range of applications. In addition, this compound is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. This compound is highly volatile and can be toxic if inhaled. In addition, it is also prone to hydrolysis and oxidation, which can lead to the formation of byproducts that can interfere with the desired reaction.

Future Directions

There are a number of potential future directions for the use of (2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. One potential direction is to further investigate the mechanism of action of this compound and its effects on various biological processes. In addition, further research could be done to explore the potential applications of this compound in drug synthesis and development. Another potential direction is to explore the potential applications of this compound in the synthesis of agrochemicals, flavors, and fragrances. Finally, further research could be done to explore the potential toxicity and environmental impacts of this compound.

Synthesis Methods

(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can be synthesized using a variety of methods. One of the most common methods is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In this method, a phosphonium ylide is first prepared by reacting a phosphonium salt with an alkyl halide and then reacted with an aldehyde or ketone. The resulting alkene can then be hydrogenated using a catalyst such as palladium on carbon to form the desired product.

properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(11-14)18(20)21/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQVGNJGKVJNDC-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

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